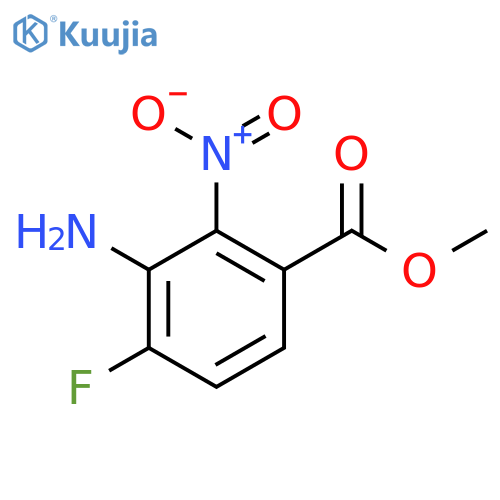Cas no 1805076-47-4 (Methyl 3-amino-4-fluoro-2-nitrobenzoate)
メチル3-アミノ-4-フルオロ-2-ニトロ安息香酸エステル(Methyl 3-amino-4-fluoro-2-nitrobenzoate)は、有機合成化学において重要な中間体として利用される化合物です。分子内にアミノ基(-NH2)、フッ素原子(-F)、およびニトロ基(-NO2)を有しており、これら官能基の特性を活かした多様な誘導体合成が可能です。特に、医薬品や農薬の原料としての応用が期待されるほか、フッ素原子の導入により脂溶性や代謝安定性の向上が図れる点が特徴です。高純度での合成が可能であり、反応性の制御性にも優れています。

1805076-47-4 structure
商品名:Methyl 3-amino-4-fluoro-2-nitrobenzoate
CAS番号:1805076-47-4
MF:C8H7FN2O4
メガワット:214.150585412979
CID:4955017
Methyl 3-amino-4-fluoro-2-nitrobenzoate 化学的及び物理的性質
名前と識別子
-
- Methyl 3-amino-4-fluoro-2-nitrobenzoate
- NC=1C(=C(C(=O)OC)C=CC=1F)[N+](=O)[O-]
-
- インチ: 1S/C8H7FN2O4/c1-15-8(12)4-2-3-5(9)6(10)7(4)11(13)14/h2-3H,10H2,1H3
- InChIKey: KHGLCBLRFVACBI-UHFFFAOYSA-N
- ほほえんだ: FC1C=CC(C(=O)OC)=C(C=1N)[N+](=O)[O-]
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 268
- 疎水性パラメータ計算基準値(XlogP): 1.6
- トポロジー分子極性表面積: 98.1
Methyl 3-amino-4-fluoro-2-nitrobenzoate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A015008713-500mg |
Methyl 3-amino-4-fluoro-2-nitrobenzoate |
1805076-47-4 | 97% | 500mg |
798.70 USD | 2021-06-21 | |
| Alichem | A015008713-1g |
Methyl 3-amino-4-fluoro-2-nitrobenzoate |
1805076-47-4 | 97% | 1g |
1,579.40 USD | 2021-06-21 | |
| Alichem | A015008713-250mg |
Methyl 3-amino-4-fluoro-2-nitrobenzoate |
1805076-47-4 | 97% | 250mg |
475.20 USD | 2021-06-21 |
Methyl 3-amino-4-fluoro-2-nitrobenzoate 関連文献
-
W. Avansi,C. L. P. Oliveira,C. Ribeiro,E. R. Leite,V. R. Mastelaro CrystEngComm, 2016,18, 7636-7641
-
Andrew L. Johnson,Matthew G. Davidson,Yolanda Pérez,Matthew D. Jones,Nicolas Merle,Paul R. Raithby,Stephen P. Richards Dalton Trans., 2009, 5551-5558
-
Ján Matyašovský,Tobias Stopka,Bogdan R. Brutiu,Alexandre Pinto,Martina Drescher,Nuno Maulide Chem. Sci., 2021,12, 7770-7774
1805076-47-4 (Methyl 3-amino-4-fluoro-2-nitrobenzoate) 関連製品
- 1361490-29-0(4,3',4',5'-Tetrachloro-2,3,5,6-tetrafluorobiphenyl)
- 1807017-78-2(Ethyl 3-aminomethyl-2-cyano-4-nitrophenylacetate)
- 2098015-65-5(2-Azido-1-(6-oxa-2-azaspiro[4.5]decan-2-yl)ethan-1-one)
- 34907-24-9(N-(4-Nitrobenzyl)benzamide)
- 2228664-74-0(tert-butyl N-2-(2-amino-3-hydroxy-2-methylpropyl)-5-chlorophenylcarbamate)
- 1422509-98-5(1-(3-chloro-2,6-difluorophenyl)prop-2-en-1-one)
- 1805053-79-5(2,6-Dichloro-3-(difluoromethyl)pyridine-4-sulfonyl chloride)
- 1806968-99-9(4-(Difluoromethyl)-3-fluoro-5-methoxy-2-nitropyridine)
- 2228370-68-9(tert-butyl 2-(cyclopropylmethyl)piperazine-1-carboxylate)
- 136920-91-7(5-Amino-6-phenylpiperidin-2-one)
推奨される供給者
Enjia Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量

Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬
